

physical and chemical properties of 1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B1353905

[Get Quote](#)

An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

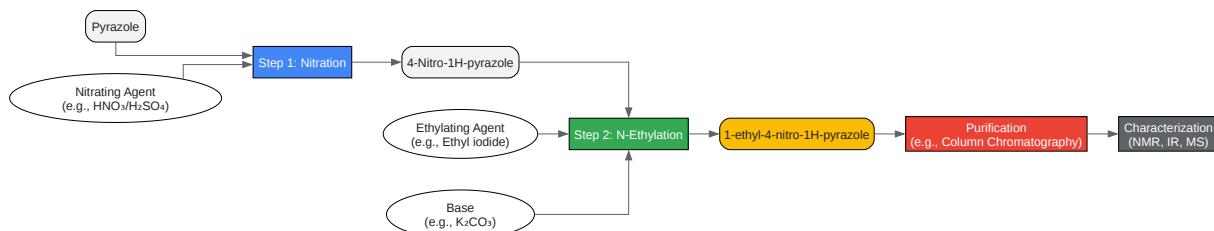
1-ethyl-4-nitro-1H-pyrazole is a substituted nitro-pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl substituent on the pyrazole ring is expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed synthesis and characterization methods, and potential biological relevance of **1-ethyl-4-nitro-1H-pyrazole**.

Physicochemical Properties

While extensive experimental data for **1-ethyl-4-nitro-1H-pyrazole** is not readily available in the public domain, its fundamental properties have been identified.

Table 1: Physical and Chemical Properties of **1-ethyl-4-nitro-1H-pyrazole**

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1] [2]
Molecular Weight	141.13 g/mol	[1] [2]
CAS Number	58793-45-6	[1]
Appearance	Solid	[1]
Purity	≥97%	[1] [2]
InChI	InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3	[1]
InChI Key	LQPXKEBIYOXPKM-UHFFFAOYSA-N	[1]
SMILES	CCN1C=C(N=C1)--INVALID-LINK--[O-]	


Note: Properties such as melting point, boiling point, and solubility in various solvents are not yet reported in publicly accessible literature and would require experimental determination.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **1-ethyl-4-nitro-1H-pyrazole** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-alkylated nitropyrazoles. The general approach involves the nitration of pyrazole followed by N-alkylation.

Proposed Synthesis Workflow

The synthesis of **1-ethyl-4-nitro-1H-pyrazole** can be logically approached in two main steps: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-ethylation of the 4-nitropyrazole.

[Click to download full resolution via product page](#)

A proposed workflow for the synthesis and characterization of **1-ethyl-4-nitro-1H-pyrazole**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of substituted pyrazoles, which can be adapted for **1-ethyl-4-nitro-1H-pyrazole**.

2.2.1. Synthesis of 4-Nitro-1H-pyrazole (General Procedure)

A common method for the nitration of pyrazole involves the use of a nitrating mixture of nitric acid and sulfuric acid.^[3]

- **Reaction Setup:** In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.
- **Addition of Pyrazole:** Slowly add pyrazole to the cooled sulfuric acid while maintaining a low temperature.
- **Nitration:** Add a mixture of fuming nitric acid and fuming sulfuric acid dropwise to the reaction mixture, keeping the temperature controlled (e.g., below 10°C).

- Reaction: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified time.
- Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.
- Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

2.2.2. Synthesis of **1-ethyl-4-nitro-1H-pyrazole** (General Procedure)

The N-alkylation of 4-nitropyrazole can be achieved using an ethylating agent in the presence of a base.

- Reaction Setup: Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile, DMF).
- Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.
- Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.^[4]

2.2.3. Characterization Protocols

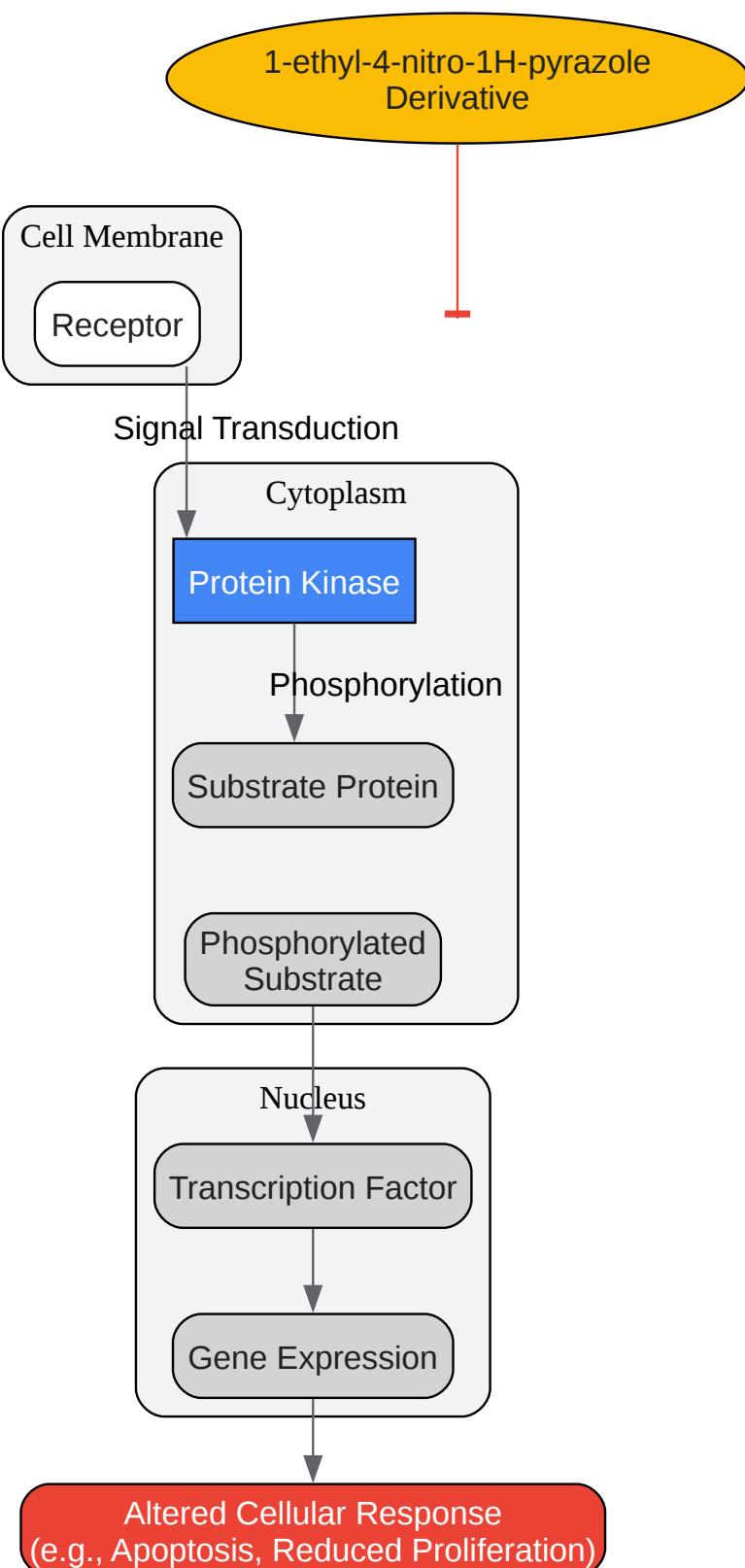
The synthesized **1-ethyl-4-nitro-1H-pyrazole** should be characterized using standard spectroscopic techniques to confirm its structure and purity.^[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and two distinct signals for the pyrazole ring protons.

- ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring. The carbon bearing the nitro group will likely be shifted downfield.
- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.[5]
- Infrared (IR) Spectroscopy:
 - The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹) and C-H bonds of the ethyl and pyrazole moieties.[5]
 - Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film.[5]
- Mass Spectrometry (MS):
 - Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
 - Sample Preparation: A dilute solution of the compound in a suitable volatile solvent is prepared for analysis.

Potential Biological Activity and Applications

While no specific biological activities have been reported for **1-ethyl-4-nitro-1H-pyrazole**, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects. This suggests that **1-ethyl-4-nitro-1H-pyrazole** could be a valuable scaffold for the development of new therapeutic agents.


Areas of Potential Biological Investigation

- Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[2][6]
- Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6]

- Anticancer Activity: Substituted pyrazoles have been investigated for their cytotoxic effects against various cancer cell lines.[7]
- Kinase Inhibition: The pyrazole scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[8]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for a biologically active derivative of **1-ethyl-4-nitro-1H-pyrazole** could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway illustrating kinase inhibition by a pyrazole derivative.

Conclusion

1-ethyl-4-nitro-1H-pyrazole is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a framework for its synthesis, characterization, and exploration of its biological activities. The established pharmacological importance of the pyrazole scaffold suggests that **1-ethyl-4-nitro-1H-pyrazole** and its derivatives could serve as valuable starting points for the discovery of novel therapeutic agents. Further experimental work is necessary to fully elucidate the physicochemical properties and biological potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of Azido- and Nitroalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-ethyl-4-nitro-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353905#physical-and-chemical-properties-of-1-ethyl-4-nitro-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com